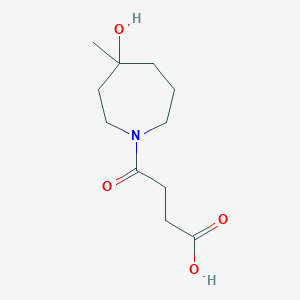
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, also known as CP-31398, is a small molecule that has attracted attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. It was first synthesized in 2002 by Selivanova et al. and has been extensively studied since then.
Mechanism of Action
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been shown to bind to the p53 tumor suppressor protein and stabilize its conformation, leading to increased transcriptional activity. This results in the upregulation of downstream genes involved in cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and metastasis. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may be a limitation for some researchers.
Future Directions
1. Further studies are needed to determine the efficacy of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in combination with other cancer therapies.
2. The development of more potent and selective analogs of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide could lead to improved therapeutic outcomes.
3. The potential use of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in the treatment of neurodegenerative diseases warrants further investigation.
4. The role of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in the regulation of other cellular pathways should be explored.
5. The development of novel drug delivery systems for 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide could enhance its therapeutic potential.
Synthesis Methods
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with hydrazine hydrate, followed by reaction with 5-chloropyrazine-2-carbonyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2/c14-10-7-15-9(6-16-10)11(20)17-13-19-18-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGHBGPLQWXDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)
![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)



![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)

